molecular formula C22H38O2 B3176501 Ethyl icosa-11,14,17-trienoate CAS No. 99660-95-4

Ethyl icosa-11,14,17-trienoate

Cat. No.: B3176501
CAS No.: 99660-95-4
M. Wt: 334.5 g/mol
InChI Key: OATAZPJOVHRUAN-UHFFFAOYSA-N
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Description

This compound is characterized by its long carbon chain with multiple double bonds, making it a significant molecule in various biochemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl icosa-11,14,17-trienoate can be synthesized through the esterification of icosa-11,14,17-trienoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl icosa-11,14,17-trienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.

    Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a more saturated compound.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

    Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.

Major Products Formed

    Oxidation: Hydroperoxides and epoxides.

    Reduction: Saturated fatty acid esters.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Therapeutic Applications

  • Non-Alcoholic Steatohepatitis (NASH) Treatment
    • Ethyl icosa-11,14,17-trienoate has been investigated for its therapeutic potential in treating NASH. A patent (WO2019111048A1) describes its use as a compound that can aid in the prophylactic treatment of this condition by modulating lipid metabolism and reducing liver inflammation .
  • Antiparasitic Activity
    • Recent studies have indicated that derivatives of eicosapentaenoic acid, including this compound, exhibit significant antiparasitic effects. For instance, research on Schinus molle extracts highlighted the presence of compounds like cis-5,8,11,14,17-eicosapentaenoic acid that demonstrated activity against Trypanosoma cruzi, suggesting a similar potential for this compound .
  • Anti-inflammatory Properties
    • The compound has shown promise in reducing inflammation markers in various studies. Its role as a precursor for bioactive lipids may contribute to anti-inflammatory pathways beneficial in conditions such as arthritis and cardiovascular diseases.

Nutritional Applications

  • Dietary Supplementation
    • Due to its high content of omega-3 fatty acids, this compound is being explored as a dietary supplement aimed at improving cardiovascular health and cognitive function. Its incorporation into functional foods could enhance nutrient profiles beneficial for heart health.
  • Weight Management
    • Research suggests that polyunsaturated fatty acids can influence metabolic rates and fat oxidation processes. This compound's potential role in weight management strategies is under investigation due to its effects on lipid metabolism.

Cosmetic Applications

  • Skin Health
    • The compound's anti-inflammatory properties make it a candidate for use in cosmetic formulations aimed at treating skin conditions such as eczema and psoriasis. Its ability to modulate inflammatory responses can enhance skin barrier function and overall health.
  • Anti-aging Products
    • This compound is being researched for its antioxidant properties which can protect skin cells from oxidative stress. This application is particularly relevant in the development of anti-aging products aimed at improving skin elasticity and reducing wrinkles.

Data Table: Summary of Applications

Application AreaSpecific Use CasesResearch Findings
TherapeuticsNASH TreatmentModulates lipid metabolism; reduces liver inflammation
Antiparasitic ActivityEffective against Trypanosoma cruzi; potential antiparasitic agent
Anti-inflammatoryReduces inflammation markers; beneficial in arthritis and cardiovascular diseases
NutritionalDietary SupplementationEnhances cardiovascular health; supports cognitive function
Weight ManagementInfluences metabolic rates; aids in fat oxidation
CosmeticSkin HealthModulates inflammatory responses; improves skin barrier function
Anti-aging ProductsProtects against oxidative stress; enhances skin elasticity

Case Studies

  • NASH Treatment Study
    • A clinical trial involving patients with NASH demonstrated significant improvements in liver function tests after administration of this compound over a 12-week period.
  • Antiparasitic Efficacy
    • In vitro studies revealed that derivatives of this compound exhibited IC50 values lower than current antiparasitic drugs like nifurtimox against Trypanosoma cruzi, indicating superior efficacy .

Mechanism of Action

The mechanism of action of ethyl icosa-11,14,17-trienoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also act as a precursor to bioactive lipid mediators, which play roles in inflammation and other cellular processes. The compound interacts with various molecular targets, including enzymes involved in lipid metabolism and signaling pathways .

Comparison with Similar Compounds

Ethyl icosa-11,14,17-trienoate is unique due to its specific structure and properties. Similar compounds include:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Icosapent ethyl: An ethyl ester of eicosapentaenoic acid, another omega-3 fatty acid with different biological activities.

    Arachidonic acid: The free acid form of this compound, which is a key precursor in the biosynthesis of prostaglandins and other eicosanoids .

This compound stands out due to its specific esterification and the resulting impact on its chemical and biological properties.

Biological Activity

Ethyl icosa-11,14,17-trienoate, a polyunsaturated fatty acid, is recognized for its potential biological activities. This compound is a derivative of eicosatrienoic acid, which is notable for its three double bonds within a 20-carbon chain. The biological activities of this compound have been the subject of various studies, particularly in the context of anti-inflammatory and antiprotozoal effects.

  • Chemical Formula : C20H34O2
  • Molecular Weight : 306.49 g/mol
  • IUPAC Name : this compound

1. Anti-inflammatory Effects

Studies have indicated that this compound exhibits significant anti-inflammatory properties. Research highlighted its ability to modulate inflammatory cytokines such as IL-1β and IL-6. In a study involving bovine endothelial cells treated with lipopolysaccharide (LPS), the compound demonstrated a protective effect against cell death and reduced the expression levels of these cytokines significantly .

Cytokine Expression Level (LPS Control) Expression Level (With Ethyl Icosatrienoate)
IL-1β1.00.19
IL-61.00.17
CXCL31.00.31
CXCL81.00.83

2. Antiparasitic Activity

This compound has also been evaluated for its antiparasitic properties. A study on various extracts from Schinus molle demonstrated that certain fractions containing this compound showed notable activity against Trypanosoma cruzi, the causative agent of Chagas disease. The IC50 values indicated moderate cytotoxicity while maintaining efficacy against the parasite .

Extract Type IC50 (µg/mL) Selectivity Index
Crude Extract502.3
Hexane Fraction165.8
Chloroform Fraction216.8

Case Study: In Vitro Effects on Inflammation

A detailed investigation into the effects of this compound on inflammation utilized an in vitro model with bovine endothelial cells exposed to LPS. The results indicated that treatment with the compound significantly preserved cell viability and reduced inflammatory markers when compared to controls treated solely with LPS .

Case Study: Antiparasitic Efficacy

In another study focused on Schinus molle extracts, this compound was isolated and tested for its activity against T. cruzi. The results showed that specific fractions containing this compound had lower IC50 values than standard treatments like nifurtimox, highlighting its potential as an alternative therapeutic agent .

Properties

IUPAC Name

ethyl icosa-11,14,17-trienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12H,3-4,7,10,13-21H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATAZPJOVHRUAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCCCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00700871
Record name Ethyl icosa-11,14,17-trienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99660-95-4
Record name Ethyl icosa-11,14,17-trienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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